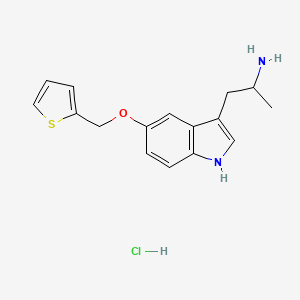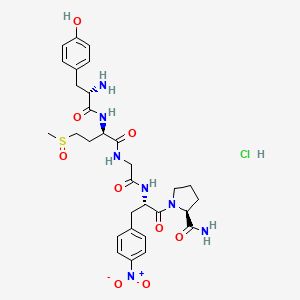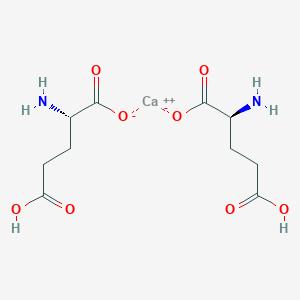
Calcium diglutamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium diglutamate, also known as CDG or calcium biglutamate, is a compound with the formula Ca(C5H8NO4)2. It is a calcium acid salt of glutamic acid. CDG is a flavor enhancer (E number E623), and is the calcium analog of monosodium glutamate (MSG). Because the glutamate is the actual flavor-enhancer, CDG has the same flavor-enhancing properties as MSG but without the increased sodium content .
Synthesis Analysis
Calcium diglutamate can be prepared by reacting calcium carbonate with two molar equivalents of glutamic acid. The reaction is as follows: CaCO3 + 2 HOOC(CH2)2CH(NH2)COOH → Ca(OOC(CH2)2CH(NH3)COO)2 + H2O + CO2 .Molecular Structure Analysis
The molecular structure of calcium diglutamate consists of a calcium ion (Ca2+) and two glutamate anions (C5H8NO4-). The molecular weight of calcium diglutamate is 332.322 g/mol .Chemical Reactions Analysis
Calcium diglutamate can be used to prepare other glutamates through metathesis with a soluble sulfate, carbonate, or hydroxide salt. For example, manganese (II) di-L-glutamate can be prepared through metathesis with manganese (II) sulphate .Physical And Chemical Properties Analysis
Calcium diglutamate is a white to off-white powder or granules and is odorless. It has a chemical formula of C10H16CaN2O8 and a molar mass of 332.322 g/mol .科学研究应用
Food Additive and Flavor Enhancer
Calcium diglutamate (CDG) is a novel and safe food additive. It serves as a salt substitute, enhancing food flavor while also providing calcium to the body. Its use in soups and sausages demonstrates its potential to significantly reduce sodium content without compromising flavor, marking it as a promising ingredient in low-salt food production (Han Fu-jiao, 2008).
Role in Neuronal Calcium Signaling
Calcium diglutamate may influence neuronal calcium signaling. Studies on rat hippocampal neurons show that glutamate, a component of CDG, causes a sustained increase in nuclear calcium concentration, which is crucial for cellular signaling processes (E. Korkotian & M. Segal, 1996). Moreover, glutamate-induced neuron death involves mitochondrial calcium uptake, indicating that calcium dynamics are critical in neuronal survival and death processes (A. Stout et al., 1998).
Calcium Dynamics in Neurodevelopmental Toxicity
Calcium signaling, particularly through NMDA-type glutamate receptors, plays a significant role in the developmental neural toxicity. Monitoring calcium influx and changes in receptor subtype expression can provide insights into neurotoxicity mechanisms, especially concerning exposure to certain anesthetic agents (Cheng Wang, 2013).
Implications in Astrocyte Function
Glutamate, a component of CDG, modulates intracellular calcium in astrocytes, implicating CDG in glial cell functioning. This modulation through NMDA and AMPA receptors contributes to complex astrocytic signaling pathways (Bo Hu et al., 2004).
Neuropharmacology and Therapeutic Applications
Metabotropic glutamate receptors, which could be influenced by CDG, are under study for treating various disorders like Fragile-X syndrome, schizophrenia, and chronic pain. These receptors play a crucial role in neurotransmitter release and synaptic action, suggesting potential therapeutic applications of CDG in neuropsychiatric conditions (F. Nicoletti et al., 2011).
未来方向
The market for calcium diglutamate is expected to grow at a CAGR of 3.40% from 2023 to 2033, increasing from US$ 501.8 million in 2023 to US$ 701.1 million by 2033 . This growth is driven by the rising demand for convenience foods, increasing health consciousness, and the growing food and beverage industry .
属性
CAS 编号 |
5996-22-5 |
|---|---|
产品名称 |
Calcium diglutamate |
分子式 |
C10H16CaN2O8 |
分子量 |
332.32 g/mol |
IUPAC 名称 |
calcium;(2S)-2-amino-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/2C5H9NO4.Ca/c2*6-3(5(9)10)1-2-4(7)8;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);/q;;+2/p-2/t2*3-;/m00./s1 |
InChI 键 |
UMVAYAXXQSFULN-QHTZZOMLSA-L |
手性 SMILES |
C(CC(=O)O)[C@@H](C(=O)[O-])N.C(CC(=O)O)[C@@H](C(=O)[O-])N.[Ca+2] |
SMILES |
C(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.[Ca+2] |
规范 SMILES |
C(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.[Ca+2] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Calcium diglutamate; Calcium di-L-glutamate; Glutamic acid, calcium salt (2:1), L-; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



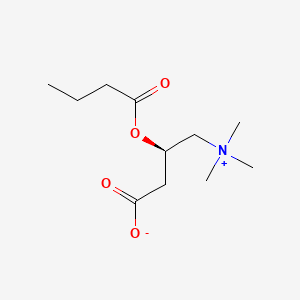
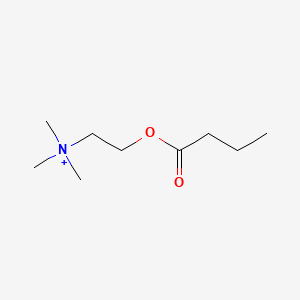
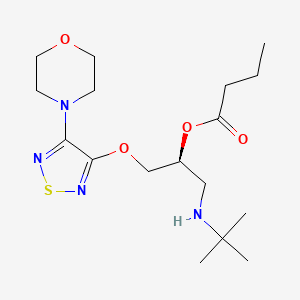
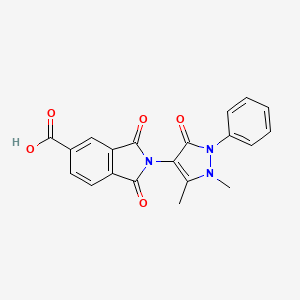
![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)
![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)
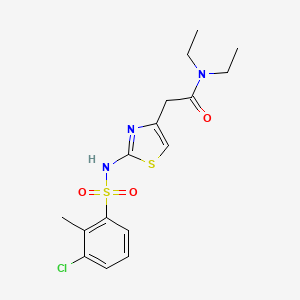
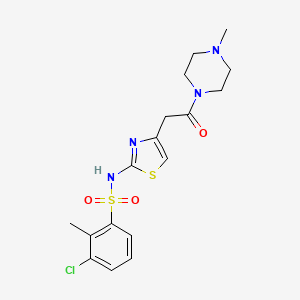
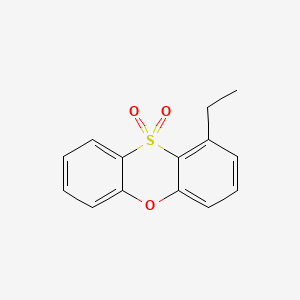
![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)
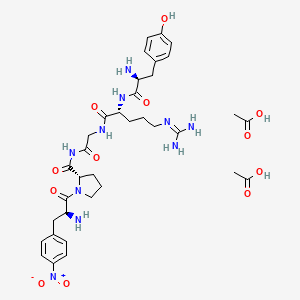
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)
